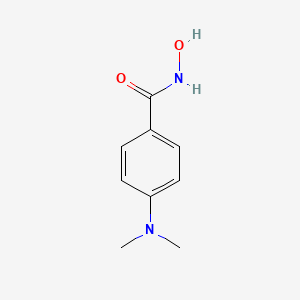

4-Dimethylaminobenzohydroxamic acid

Description

4-Dimethylaminobenzohydroxamic acid is a hydroxamic acid derivative characterized by a benzohydroxamic acid backbone substituted with a dimethylamino group at the 4-position. Hydroxamic acids (R–CONHOH) are notable for their ability to act as potent metal chelators due to the presence of both carbonyl and hydroxylamine functional groups.

Properties

CAS No. |

75057-89-5 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

4-(dimethylamino)-N-hydroxybenzamide |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-5-3-7(4-6-8)9(12)10-13/h3-6,13H,1-2H3,(H,10,12) |

InChI Key |

VFRVHRMFCRFTKS-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NO |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NO |

Other CAS No. |

75057-89-5 |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Inferred molecular formula based on hydroxamic acid structure.

Metal Chelation Capabilities

- 4-Dimethylaminobenzohydroxamic Acid: The hydroxamate group (–CONHOH) enables bidentate coordination with metal ions (e.g., Fe³⁺, Cu²⁺), making it superior to carboxylic acid derivatives like 4-(Dimethylamino)benzoic acid, which only weakly binds metals via the carboxylate group .

- 4-Hydroxybenzoic Acid: The phenolic –OH group contributes to antioxidant activity but lacks the dual binding sites required for strong metal chelation .

Physicochemical Properties

- Solubility: The dimethylamino group in 4-Dimethylaminobenzohydroxamic acid enhances solubility in polar solvents compared to non-substituted benzohydroxamic acids. This contrasts with 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (), where the charged amino group increases water solubility.

- Stability: Hydroxamic acids are prone to hydrolysis under acidic conditions, whereas 4-(Dimethylamino)benzaldehyde () is more stable but reactive toward nucleophiles due to the aldehyde group.

Research Findings

- Crystal Engineering: 4-(Dimethylamino)benzaldehyde forms coplanar structures with intermolecular C–H⋯O hydrogen bonds, a feature shared with hydroxamic acids but modulated by their distinct functional groups .

- Safety Profiles: While 4-Dimethylaminoazobenzene () is noted for carcinogenicity, hydroxamic acids generally exhibit lower toxicity, though specific data on the target compound is lacking.

Q & A

Q. How should researchers analyze clustered data from repeated measurements in toxicity studies?

Q. What computational tools are effective for predicting the environmental fate of 4-dimethylaminobenzohydroxamic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.